4-Ethoxy-2-methylbenzo[d]oxazole
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H11NO2 |
|---|---|
Molecular Weight |
177.20 g/mol |
IUPAC Name |
4-ethoxy-2-methyl-1,3-benzoxazole |
InChI |
InChI=1S/C10H11NO2/c1-3-12-8-5-4-6-9-10(8)11-7(2)13-9/h4-6H,3H2,1-2H3 |
InChI Key |
SRTJDYLAZGCROU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC2=C1N=C(O2)C |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 4 Ethoxy 2 Methylbenzo D Oxazole and Analogous Benzoxazoles
Development of Cyclization Protocols
The formation of the benzoxazole (B165842) ring system is predominantly achieved through various cyclization strategies. These methods often involve the formation of key C-O and C=N bonds, starting from readily available precursors.
Condensation Reactions of ortho-Aminophenols with Carbonyl Precursors
The most traditional and widely utilized method for synthesizing benzoxazoles is the condensation of an ortho-aminophenol with a suitable carbonyl-containing compound. nih.govrsc.org This versatile approach allows for the introduction of various substituents at the 2-position of the benzoxazole ring by simply changing the carbonyl precursor. rsc.orgresearchgate.net The reaction typically proceeds through the formation of a Schiff base intermediate, followed by an intramolecular cyclization and dehydration/aromatization to yield the final benzoxazole product. researchgate.net
A range of carbonyl precursors, including aldehydes, ketones, carboxylic acids and their derivatives (like acyl chlorides and orthoesters), have been successfully employed in this transformation. medcraveonline.comnih.gov The reaction conditions can vary significantly, often requiring catalysts such as Brønsted or Lewis acids, and sometimes elevated temperatures. acs.org For instance, the reaction of 2-aminophenols with aldehydes can be catalyzed by molecular iodine under solvent-free conditions, with microwave irradiation enhancing the efficiency for less reactive substrates. researchgate.net Similarly, Brønsted acidic ionic liquid gels have been used as recyclable catalysts for the condensation of 2-aminophenol (B121084) and aldehydes at 130 °C, affording high yields of 2-arylbenzoxazoles. nih.govacs.org
Table 1: Examples of Condensation Reactions for Benzoxazole Synthesis
| ortho-Aminophenol Derivative | Carbonyl Precursor | Catalyst/Conditions | Product | Yield | Reference(s) |
|---|---|---|---|---|---|
| 2-Aminophenol | Benzaldehyde | Brønsted acidic ionic liquid gel, 130 °C, 5h | 2-Phenylbenzoxazole | 98% | nih.govacs.org |
| 2-Aminophenol | Aromatic Aldehydes | Molecular Iodine, Microwave | 2-Arylbenzoxazoles | Good to Excellent | researchgate.net |
| 2-Aminophenol | Benzaldehyde | LAIL@MNP, Ultrasound, 70 °C, 30 min | 2-Phenylbenzoxazole | Moderate to High | rsc.orgnih.gov |
| 2-Aminophenol | Benzoic Acid Derivatives | PEG-SO3H, 80-90 °C, 6-7h | 2-Substituted Benzoxazoles | - | arabjchem.org |
| 2-Aminophenol | β-Diketones | Brønsted acid and CuI | 2-Substituted Benzoxazoles | - | ijpbs.comorganic-chemistry.org |
| 2-Aminophenol | Benzoyl Chloride | Hf-BTC, Microwave, 120 °C, 15 min | 2-Phenylbenzoxazole | 30-85% | rsc.org |
Oxidative Cyclization Strategies
Oxidative cyclization represents a powerful alternative for benzoxazole synthesis, often proceeding under milder conditions than traditional condensation reactions. These methods typically involve the formation of the heterocyclic ring through an oxidative C-H/N-H or C-H/O-H coupling.
Transition metal catalysts, particularly those based on copper, palladium, and iron, are extensively used to facilitate oxidative cyclizations. d-nb.info These catalysts can enable the use of atmospheric oxygen or other mild oxidants, making the processes more environmentally benign. researchgate.net
Copper-catalyzed methods are prominent. For example, the cyclization of ortho-haloanilides using a combination of copper(I) iodide (CuI) and 1,10-phenanthroline (B135089) as a ligand is a general route to benzoxazoles. organic-chemistry.org Another approach involves the copper-catalyzed reaction of phenols with primary amines using oxygen as the terminal oxidant. medcraveonline.com Iron catalysts have also been employed; an iron-catalyzed redox condensation of o-hydroxynitrobenzenes with alcohols provides a wide range of 2-substituted benzoxazoles in very good yields. organic-chemistry.org Dinuclear zinc(II) complexes have also been shown to catalyze the oxidative cyclization of o-aminophenol. researchgate.net
Table 2: Examples of Transition Metal-Catalyzed Oxidative Cyclizations
| Substrate(s) | Catalyst System | Oxidant | Product Type | Reference(s) |
|---|---|---|---|---|
| N-(2-halophenyl)benzamides | Copper(II) ferrite (B1171679) nanoparticles | Air | 2-Substituted Benzoxazoles | organic-chemistry.org |
| ortho-Haloanilides | CuI / 1,10-phenanthroline | - | Benzoxazoles | organic-chemistry.org |
| Phenols and Primary Amines | Copper catalyst / NH4PF6 | O2 | Benzoxazoles | researchgate.net |
| o-Hydroxynitrobenzenes and Alcohols | Iron catalyst | - | 2-Substituted Benzoxazoles | organic-chemistry.org |
| 2-Aminophenol and Benzaldehyde | Palladium complexes | Air | 2-Arylbenzoxazoles | rsc.org |
| N-Arylbenzamides | Iron(III) catalyst / NBS | - | 2-Arylbenzoxazoles | d-nb.info |
To circumvent the cost and potential toxicity of transition metals, metal-free oxidative cyclization methods have been developed. These strategies rely on the use of readily available and environmentally friendly oxidants. researchgate.net An efficient route involves the self-oxidative cyclization of nitrones using potassium persulfate (K₂S₂O₈), which proceeds with N–O bond cleavage under simple, metal-free conditions. rsc.org
Another significant metal-free approach is the direct oxidative cyclization of phenols and primary amines, which can be controlled by TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl). researchgate.net Iodine has been used as a catalyst in the presence of an oxidant like tert-butyl hydroperoxide for the oxidative amination of benzoxazoles. organic-chemistry.org Furthermore, electrochemical methods offer a green and efficient alternative, promoting oxidative cyclization without the need for chemical oxidants. organic-chemistry.orgrsc.org This has been demonstrated in the synthesis of 2-substituted benzoxazoles from glycine (B1666218) derivatives through an intramolecular Shono-type oxidative coupling, which generates only hydrogen gas as a byproduct. organic-chemistry.org N-Bromosuccinimide (NBS) has also been employed as a powerful oxidant for the cyclization of amidines to form 2-aminobenzoxazoles. rsc.org
Ring-Closing Reactions via Intramolecular Processes
Intramolecular ring-closing reactions provide a direct pathway to the benzoxazole skeleton from pre-functionalized linear precursors. A notable example is the copper-catalyzed intramolecular cyclization of ortho-haloanilides, where the reaction rate often follows the order of I > Br > Cl for the halogen substituent. organic-chemistry.org This methodology complements the traditional synthesis routes that start from 2-aminophenols. organic-chemistry.org
Triphenylbismuth dichloride has been used to promote the one-pot synthesis of 2-aryl- and 2-alkylbenzoxazoles from 2-aminophenols and thioamides. d-nb.infobeilstein-journals.org This reaction proceeds through the formation of a benzimidoyl chloride intermediate followed by ring closure. beilstein-journals.org Additionally, the intramolecular Mitsunobu reaction of salicylaldoximes and ortho-hydroxyarylketoximes offers a convenient route to 1,2-benzoxazoles. tandfonline.com A specific synthesis of 4-Ethoxy-2-methylbenzo[d]oxazole has been reported through the nitrogen extrusion of azido (B1232118) complexes. molaid.com
Catalytic Approaches in Benzoxazole Synthesis
The synthesis of benzoxazoles has been significantly advanced by the introduction of various catalytic systems that improve efficiency, selectivity, and environmental friendliness. arabjchem.orgijpbs.com These catalysts can be broadly categorized and are often crucial for enabling the cyclization reactions described previously.
A variety of catalysts have been reported, including nanocatalysts, metal catalysts, and ionic liquid catalysts. rsc.orgnih.gov For example, a magnetic solid acid nanocatalyst ([Fe3O4@SiO2@Am-PPC-SO3H][HSO4]) has been used for benzoxazole synthesis in water, allowing for easy separation and reuse. rsc.org Similarly, TiO₂–ZrO₂ has been reported as a green catalyst for the rapid synthesis of 2-aryl benzoxazoles. rsc.org
Ionic liquids, particularly Brønsted acidic ionic liquids (BAILs), have emerged as effective and recyclable catalysts for the condensation of o-aminophenols with aldehydes under solvent-free conditions. nih.govacs.org Magnetic nanoparticle-supported Lewis acidic ionic liquids (LAIL@MNP) have also been used, combining the benefits of ionic liquids with the ease of magnetic separation, especially under ultrasound irradiation. rsc.orgnih.gov
Copper-Catalyzed Methodologies for Heterocycle Formation
Copper catalysis has emerged as a powerful tool for the formation of the benzoxazole ring system. These methods often involve the intramolecular cyclization of suitable precursors, such as ortho-haloanilides or 2-aminophenols. organic-chemistry.orgmedcraveonline.com
A general and efficient method for benzoxazole synthesis involves the copper-catalyzed cyclization of ortho-haloanilides. organic-chemistry.org This reaction typically utilizes a catalyst system composed of copper(I) iodide (CuI) and a ligand like 1,10-phenanthroline. The reaction is believed to proceed through an oxidative insertion/reductive elimination pathway involving a Cu(I)/Cu(III) catalytic cycle. The reactivity of the starting ortho-haloanilide follows the order I > Br > Cl, which is consistent with oxidative addition being the rate-determining step. organic-chemistry.org
Another prominent copper-catalyzed approach is the direct C-H bond arylation of benzoxazoles with aryl iodides. organic-chemistry.org This method allows for the introduction of various aryl groups at the C2 position of the benzoxazole core. Optimal conditions often involve the use of copper iodide as the catalyst in the presence of a base such as lithium tert-butoxide. organic-chemistry.org
Furthermore, copper(II)-catalyzed regioselective C-H functionalization/C-O bond formation provides an efficient route to functionalized benzoxazoles. nih.gov This process can utilize air as the terminal oxidant, highlighting its potential for greener synthesis. The presence of a directing group on the precursor can significantly enhance the reaction's efficacy and selectivity. nih.gov For instance, the synthesis of 2-arylbenzoxazoles from the reaction of aldoximes and 1-bromo-2-iodobenzene (B155775) can be achieved using a copper catalyst with a ligand like N,N'-dimethylethylenediamine (DMEDA). medcraveonline.com
A one-pot domino acylation-annulation reaction of 2-bromoanilines with acyl chlorides, catalyzed by CuI and 1,10-phenanthroline under microwave conditions, also provides a versatile route to benzoxazoles. organic-chemistry.org This complements traditional methods that typically start from 2-aminophenols. organic-chemistry.org
| Catalyst System | Precursor | Key Features |
| CuI / 1,10-phenanthroline | ortho-haloanilides | Proceeds via a Cu(I)/Cu(III) cycle. organic-chemistry.org |
| CuI / LiOtBu | Benzoxazoles and Aryl iodides | Direct C-H arylation at the C2 position. organic-chemistry.org |
| Copper(II) | Various precursors | Regioselective C-H functionalization/C-O bond formation using air as an oxidant. nih.gov |
| CuI / 1,10-phenanthroline / Microwave | 2-bromoanilines and acyl chlorides | One-pot domino acylation-annulation. organic-chemistry.org |
| CuI / DMEDA | Aldoximes and 1-bromo-2-iodobenzene | Synthesis of 2-arylbenzoxazoles. medcraveonline.com |
Palladium-Catalyzed Coupling Reactions (e.g., Suzuki Coupling)
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and have been effectively applied to the construction of complex benzoxazole derivatives. arkat-usa.orgdokumen.pub These reactions enable the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. arkat-usa.org
The Suzuki coupling, which involves the reaction of an organoboron compound with a halide or triflate in the presence of a palladium catalyst, is a prominent example. For instance, the Suzuki coupling of 4-bromo-substituted 6H-1,2-oxazines with phenylboronic acid, catalyzed by Pd(PPh₃)₄ and a base like sodium carbonate, yields the corresponding 4-phenyl-substituted products in good yields. beilstein-journals.org This methodology can be extended to the synthesis of functionalized benzoxazoles by using appropriately substituted precursors.
Palladium catalysis is also crucial for the direct C-H arylation of benzoxazoles. A well-defined N-heterocyclic carbene (NHC)-Pd(II)-Im complex can catalyze the arylation of benzoxazoles with aryl chlorides, providing a direct route to 2-arylbenzoxazoles. organic-chemistry.org Additionally, a combination of a palladium catalyst and a copper co-catalyst has been shown to be highly efficient for the C-H arylation of a range of heterocycles under mild conditions. organic-chemistry.org
The Sonogashira coupling, another palladium-catalyzed reaction, couples terminal alkynes with aryl or vinyl halides. This reaction has been utilized in the synthesis of complex molecules containing oxazole (B20620) rings. nih.gov For example, the coupling of terminal alkynes with 4-trifloyloxazoles, catalyzed by palladium complexes, provides a route to highly functionalized oxazoles. nih.gov
| Coupling Reaction | Catalyst System | Substrates | Product Type |
| Suzuki Coupling | Pd(PPh₃)₄ / Na₂CO₃ | 4-bromo-6H-1,2-oxazines and phenylboronic acid | 4-phenyl-6H-1,2-oxazines beilstein-journals.org |
| Direct C-H Arylation | NHC-Pd(II)-Im complex | Benzoxazoles and aryl chlorides | 2-Arylbenzoxazoles organic-chemistry.org |
| Direct C-H Arylation | Pd catalyst / Cu co-catalyst | Heterocycles and aryl halides | Arylated heterocycles organic-chemistry.org |
| Sonogashira Coupling | PdCl₂(PPh₃)₂ / CuI | Terminal alkynes and 4-trifloyloxazoles | Functionalized oxazoles nih.gov |
Brønsted Acid and Lewis Acid Catalysis in Cyclization
Both Brønsted and Lewis acids play a significant role in catalyzing the cyclization step to form the benzoxazole ring. These catalysts can activate the substrates and facilitate the intramolecular ring closure.
A notable example is the synthesis of 2-substituted benzoxazoles through the cyclization of 2-aminophenols with β-diketones. organic-chemistry.org This reaction is effectively catalyzed by a combination of a Brønsted acid, such as p-toluenesulfonic acid monohydrate (TsOH·H₂O), and copper(I) iodide (CuI) as a co-catalyst. organic-chemistry.org The reaction tolerates a variety of substituents on the 2-aminophenol, including both electron-donating and electron-withdrawing groups. organic-chemistry.org
Lewis acids, such as samarium triflate, have been employed as reusable catalysts for the synthesis of benzoxazoles from o-aminophenols and aldehydes under mild conditions in an aqueous medium, highlighting a green chemistry approach. organic-chemistry.org Similarly, Fe₃O₄-supported Lewis acidic ionic liquids have been used as recyclable catalysts for the preparation of benzoxazoles. nih.gov
Furthermore, a dual-catalytic system involving a Lewis base and a Brønsted acid has been shown to be effective for certain transformations. beilstein-journals.org While not directly applied to this compound in the provided context, such systems offer potential for future synthetic designs.
Recent research has also demonstrated the use of Brønsted acid catalysis in cascade ring-opening/cyclization reactions to form complex oxygen-containing heterocycles, which could potentially be adapted for benzoxazole synthesis. nih.gov
| Catalyst Type | Catalyst Example | Reaction | Key Features |
| Combined Brønsted Acid and Lewis Acid Co-catalyst | TsOH·H₂O / CuI | Cyclization of 2-aminophenols with β-diketones | Tolerates various substituents, mild conditions. organic-chemistry.org |
| Lewis Acid | Samarium triflate | Condensation of o-aminophenols and aldehydes | Reusable catalyst, aqueous medium. organic-chemistry.org |
| Lewis Acid | Fe₃O₄-supported ionic liquid | Condensation of 2-aminophenols and aldehydes | Recyclable magnetic catalyst. nih.gov |
Sustainable and Green Synthetic Routes
The principles of green chemistry are increasingly influencing the development of synthetic methodologies for benzoxazoles. These approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.
Microwave Irradiation Techniques
Microwave-assisted organic synthesis has emerged as a valuable tool for accelerating reaction rates and improving yields in the synthesis of heterocyclic compounds, including benzoxazoles. unito.it The use of microwave irradiation can significantly reduce reaction times compared to conventional heating methods. unito.itmdpi.com
A rapid and simple microwave-assisted synthesis of benzoxazoles has been reported using a choline (B1196258) chloride/oxalic acid deep eutectic solvent as a catalyst. mdpi.com This method involves the reaction of 2-aminophenols with aromatic aldehydes under microwave irradiation, offering a green and efficient route to these heterocycles. mdpi.com
One-pot reactions under microwave irradiation have also been developed. For example, the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles, a related class of heterocycles, was achieved in high yields within minutes under microwave conditions, compared to several hours with conventional heating. unito.it Similar principles are applicable to benzoxazole synthesis. For instance, a one-pot copper-catalyzed domino acylation-annulation reaction for benzoxazole synthesis is performed under microwave conditions. organic-chemistry.org
Aqueous Medium Reactions
The use of water as a solvent is a key aspect of green chemistry, as it is non-toxic, non-flammable, and readily available. Several synthetic methods for benzoxazoles have been successfully adapted to aqueous media.
A simple, green, and efficient method for the synthesis of benzoxazoles from o-aminophenols and aldehydes utilizes samarium triflate as a reusable acid catalyst in water. organic-chemistry.org This approach offers mild reaction conditions and the ability to recycle the catalyst. Another example is the copper-catalyzed intramolecular O-arylation of aryl chlorides and bromides to form benzoxazoles, which has been successfully carried out in water. medcraveonline.com
Atom-Economical and Eco-Friendly Approaches
Atom economy is a central concept in green chemistry, aiming to maximize the incorporation of all materials used in the process into the final product.
An efficient electrochemical method has been developed for the atom-economical synthesis of some benzoxazole derivatives. rsc.org This method involves the direct electrochemical oxidation of catechols in the presence of benzylamines in an aqueous solution without the need for toxic reagents or solvents. rsc.org
The use of 2-acylpyridazin-3(2H)-ones as acyl transfer agents for the synthesis of benzoxazoles represents another eco-friendly approach. researchgate.netetri.re.kr This method is transition-metal-free and proceeds under environmentally friendly conditions. researchgate.net
Furthermore, catalyst-free methods are being explored. For instance, a green synthetic protocol for 2-arylbenzothiazoles, structurally similar to benzoxazoles, involves the reaction of 2-aminothiophenols and benzaldehydes in DMF under air without any catalyst. researchgate.net Such approaches hold promise for the development of even more sustainable routes to benzoxazoles.
Precursor Synthesis and Functionalization for Benzoxazole Annulation
The construction of the benzoxazole core is highly dependent on the synthesis and functionalization of appropriate precursors, which are designed to undergo cyclization. The classical and most utilized precursor for benzoxazole synthesis is 2-aminophenol. rsc.org Modern methodologies, however, have expanded the range of viable starting materials, allowing for greater diversity in the final products.
One of the most common strategies involves the condensation of 2-aminophenols with various electrophilic partners. rsc.orgmdpi.com These partners can include carboxylic acids, aldehydes, ketones, and ortho-esters, which ultimately form the C2 position of the benzoxazole ring. rsc.orgmdpi.com For instance, a recently developed method reports the synthesis of 2-substituted benzoxazoles from the reaction of tertiary amides with 2-aminophenols, activated by triflic anhydride (B1165640) (Tf₂O). mdpi.com This cascade reaction proceeds through the activation of the amide's carbonyl group, followed by nucleophilic attack by the aminophenol, intramolecular cyclization, and elimination. mdpi.com
Alternative precursors to 2-aminophenols have also been developed to broaden the synthetic scope. Copper-catalyzed domino annulation strategies utilize 2-bromoanilines, which react with acyl chlorides. organic-chemistry.orgnih.gov In this one-pot process, the initial step is the acylation of the aniline (B41778), creating an N-(2-haloaryl)amide intermediate. This is followed by a copper-catalyzed intramolecular cyclization to form the Ar-O bond, yielding the benzoxazole ring. organic-chemistry.orgnih.gov This approach is advantageous as it complements methods starting from 2-aminophenols and can be significantly accelerated using microwave irradiation. nih.gov
Another important class of precursors is ortho-hydroxyaryl N-H ketimines. These can be selectively converted into 2-substituted benzoxazoles through a Beckmann-type rearrangement mediated by reagents like NaOCl. nih.govorganic-chemistry.org Similarly, 2-hydroxyaryl ketoximes can be transformed into 2-substituted benzoxazoles via a Beckmann rearrangement, a method that avoids harsh acidic conditions. thieme-connect.com
The table below summarizes various precursor systems and the corresponding methodologies for benzoxazole synthesis.
| Precursor System | Reagents/Catalysts | Key Transformation | Ref |
| 2-Aminophenols and Tertiary Amides | Triflic anhydride (Tf₂O), 2-Fluoropyridine | Amide activation and cyclization cascade | mdpi.com |
| 2-Bromoanilines and Acyl Chlorides | CuI, 1,10-phenanthroline, Cs₂CO₃ | Domino acylation and intramolecular C-O coupling | organic-chemistry.orgnih.gov |
| ortho-Hydroxyaryl N-H Ketimines | Sodium hypochlorite (B82951) (NaOCl) | Beckmann-type rearrangement | nih.govorganic-chemistry.org |
| 2-Hydroxyaryl Ketoximes | Diethyl chlorophosphate | Beckmann rearrangement and cyclization | thieme-connect.com |
| 1,2-Dihaloarenes and Primary Amides | Copper catalyst | Domino C-N/C-O cross-coupling | nih.govrsc.org |
| 3-Halo-N-acyl anilines | n-Butyllithium, Electrophiles | ortho-Lithiation and intramolecular cyclization | acs.orgcam.ac.uk |
Functionalization is often performed on the precursor before the final ring-closing step. For example, in a continuous flow process for making highly functionalized benzoxazoles, various electrophiles such as esters, aldehydes, and boronic esters can be introduced into the 7-position after an initial ortho-lithiation and cyclization of a 3-halo-N-acyl aniline precursor. acs.org This strategy allows for the late-stage introduction of diverse functional groups onto the benzoxazole core. acs.org
Stereoselective and Regioselective Synthesis of Substituted Benzoxazoles
Controlling the orientation of substituents on the benzoxazole ring (regioselectivity) and the three-dimensional arrangement of atoms (stereoselectivity) is crucial for developing compounds with specific biological or material properties.
Regioselectivity is a significant consideration when using substituted precursors. For example, in the synthesis from ortho-hydroxyaryl N-H ketimines, a common N-Cl imine intermediate can lead to two different isomeric products: 3-substituted benzisoxazoles or 2-substituted benzoxazoles. nih.govorganic-chemistry.org The reaction pathway is dictated by the reaction conditions and the electronic properties of the aromatic ring. Specifically, the NaOCl-mediated Beckmann-type rearrangement leads to the 2-substituted benzoxazole. nih.govorganic-chemistry.org This rearrangement is favored by electron-rich aromatic rings. organic-chemistry.org
Copper-catalyzed intramolecular C-H functionalization offers another powerful tool for regioselective synthesis. acs.org The cyclization of anilides derived from substituted anilines can be directed to a specific position. For instance, anilides with a directing group at the meta position relative to the amide nitrogen can cyclize selectively at the more sterically hindered C-2 position of the aniline ring, resulting in 7-substituted benzoxazoles. acs.org This selectivity is attributed to the formation of a directed, doubly coordinated intermediate with the copper catalyst. acs.org
The table below details examples of regioselective control in benzoxazole synthesis.
| Precursor | Method | Outcome | Selectivity Control | Ref |
| ortho-Hydroxyaryl N-H Ketimines | NaOCl-mediated rearrangement | 2-Substituted Benzoxazole | Reaction pathway directed by reagent and electronics | nih.govorganic-chemistry.org |
| m-Substituted Anilides | Copper-catalyzed C-H activation | 7-Substituted Benzoxazole | Directing group on precursor coordinates to catalyst | acs.org |
| 2-Bromoanilines | One-pot domino acylation-annulation | 2-Substituted Benzoxazole | Initial acylation at the amino group directs cyclization | organic-chemistry.orgnih.gov |
While the synthesis of chiral benzoxazoles is a key area of research, particularly for their use as ligands in asymmetric catalysis, specific methods focusing on the stereoselective synthesis of the benzoxazole core itself are less commonly detailed than methods for attaching chiral substituents. core.ac.uk However, strategies for achieving stereoselectivity often involve the use of chiral precursors derived from natural sources like amino acids or the application of chiral catalysts in the annulation step. The development of stereoselective methods for creating chiral centers on the benzoxazole scaffold itself, particularly at the C2 position if it bears a stereocenter, remains an active area of synthetic exploration.
Comprehensive Spectroscopic and Advanced Analytical Characterization Techniques for Benzoxazoles
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like benzoxazoles. It provides detailed information about the chemical environment of individual atoms (protons, carbons) and their connectivity within the molecular framework.
Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Elucidation
¹H NMR spectroscopy would be used to identify the number and types of protons in 4-Ethoxy-2-methylbenzo[d]oxazole. The expected signals would include those for the methyl group, the ethoxy group (a triplet for the methyl protons and a quartet for the methylene (B1212753) protons), and the protons on the aromatic benzene (B151609) ring. The chemical shifts (δ) and coupling constants (J) of the aromatic protons would be crucial for confirming the 4-ethoxy substitution pattern.
No experimental ¹H NMR data for this compound is publicly available.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Framework Analysis
¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. For this compound, distinct signals would be expected for the methyl carbon, the two carbons of the ethoxy group, and the nine carbons of the benzoxazole (B165842) core. The chemical shifts of the aromatic carbons would definitively confirm the substitution pattern on the benzene ring.
No experimental ¹³C NMR data for this compound is publicly available.
Two-Dimensional NMR Experiments (e.g., COSY, HMQC, HMBC) for Connectivity Assignment
Two-dimensional NMR experiments are essential for unambiguously assigning the signals observed in ¹H and ¹³C NMR spectra.
COSY (Correlation Spectroscopy) would establish correlations between adjacent protons, helping to map out the spin systems in the aromatic ring and the ethoxy group.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon atom.
HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are two or three bonds away, which is critical for establishing the connectivity across the entire molecule, for instance, from the ethoxy protons to the C4 carbon of the benzene ring.
No experimental 2D NMR data for this compound is publicly available.
Saturation Transfer Difference (STD-NMR) for Ligand-Target Interactions
STD-NMR is a powerful technique used to study the binding of a small molecule (ligand) to a large biomolecule (e.g., a protein). It identifies which protons of the ligand are in close proximity to the target protein in a binding event. While this technique is valuable for drug discovery programs involving benzoxazoles, its application is contingent on identifying a specific biological target for this compound.
No STD-NMR studies involving this compound are documented in the public domain.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation analysis.
Electron Ionization Mass Spectrometry (EI-MS)
In EI-MS, a high-energy electron beam bombards the molecule, causing it to ionize and fragment. This "hard" ionization technique produces a molecular ion peak (M⁺), which confirms the molecular weight, and a series of fragment ions that form a characteristic pattern. Analysis of this fragmentation pattern can help elucidate the structure of the compound. For this compound, characteristic fragments would likely arise from the loss of the ethoxy group or the methyl group.
No experimental EI-MS data for this compound is publicly available.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique crucial for determining the molecular weight of polar compounds like benzoxazoles. In ESI-MS analysis, the compound is typically protonated to form a pseudomolecular ion, [M+H]⁺. For this compound (C₁₀H₁₁NO₂), the theoretical molecular weight is 177.20 g/mol . bldpharm.com ESI-MS is used to confirm the formation of the desired product during synthesis by detecting the mass-to-charge ratio (m/z) corresponding to its protonated form. This technique is frequently employed in conjunction with liquid chromatography (LC-MS) to analyze reaction mixtures and purified products. acs.org
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, enabling the determination of the elemental formula of a compound. acs.org This precision distinguishes between compounds with the same nominal mass but different elemental compositions. For this compound, with a molecular formula of C₁₀H₁₁NO₂, the exact mass of the protonated molecule [M+H]⁺ is calculated and compared against the experimentally measured value. nih.gov The high accuracy of HRMS, often to within a few parts per million (ppm), provides unambiguous confirmation of the compound's elemental formula. rsc.org
| Parameter | Value | Reference |
| Molecular Formula | C₁₀H₁₁NO₂ | bldpharm.com |
| Molecular Weight | 177.20 | bldpharm.com |
| Ionization Mode | ESI+ | acs.org |
| Expected Ion | [M+H]⁺ | nih.gov |
Vibrational Spectroscopy
Fourier Transform Infrared (FTIR) Spectroscopy
Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The FTIR spectrum of a benzoxazole derivative shows characteristic absorption bands corresponding to the vibrations of its specific chemical bonds. For this compound, key vibrational frequencies would include C-H stretching from the methyl and ethoxy groups, C=N stretching of the oxazole (B20620) ring, and C-O-C stretching of the ether linkage. Analysis of the aromatic region can also confirm the presence of the benzene ring. These characteristic peaks provide a molecular fingerprint, aiding in structural confirmation.
While a specific, published FTIR spectrum for this compound was not found in the search results, the expected characteristic absorption bands for related benzoxazole structures can be inferred.
| Functional Group | Expected Wavenumber (cm⁻¹) |
| Aromatic C-H Stretch | 3100-3000 |
| Aliphatic C-H Stretch (methyl, ethoxy) | 2980-2850 |
| C=N Stretch (oxazole ring) | 1680-1620 |
| C=C Stretch (aromatic ring) | 1600-1450 |
| Asymmetric C-O-C Stretch (ether) | 1275-1200 |
| Symmetric C-O-C Stretch (ether) | 1150-1085 |
Electronic Absorption Spectroscopy
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light by this compound would be due to π→π* and n→π* transitions within the conjugated benzoxazole ring system. The position of the maximum absorption wavelength (λmax) and the molar absorptivity are characteristic of the compound's electronic structure. For example, a study on related benzoxazoles showed a main reaction product with a λmax at 286 nm, indicative of the benzoxazole chromophore. csic.es The specific λmax for this compound would be influenced by the electronic effects of the ethoxy and methyl substituents on the aromatic system.
Reaction Pathway Elucidation and Intermediate Characterization
The primary route for the synthesis of 2-substituted benzoxazoles, including this compound, typically involves the condensation of a 2-aminophenol (B121084) with a carboxylic acid or its derivative. In the case of this compound, the logical precursors would be 2-amino-3-ethoxyphenol (B7976222) and an acetic acid equivalent (e.g., acetic anhydride (B1165640), acetyl chloride, or acetic acid itself).
The generally accepted reaction pathway proceeds through the initial formation of an N-acylated intermediate. The amino group of 2-amino-3-ethoxyphenol, being more nucleophilic than the hydroxyl group, attacks the electrophilic carbonyl carbon of the acetic acid derivative. This is followed by the elimination of a leaving group (e.g., water, HCl) to form 2'-amino-3'-ethoxyacetanilide.
Subsequent intramolecular cyclization constitutes the key step in the formation of the benzoxazole ring. The hydroxyl group at the ortho position of the acetanilide (B955) intermediate attacks the carbonyl carbon of the amide group. This is often promoted by acid or heat. This cyclization leads to a tetrahedral intermediate, which then dehydrates to yield the final this compound product.
Key Intermediates:
2'-amino-3'-ethoxyacetanilide: This is the primary amide intermediate formed after the initial acylation of 2-amino-3-ethoxyphenol.
Tetrahedral Intermediate: Formed during the intramolecular cyclization, this unstable intermediate precedes the final aromatization step.
Characterization of these intermediates is typically achieved through spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) in carefully controlled reactions where the intermediates can be isolated or detected in situ.
Understanding Catalytic Cycles and Active Species
The synthesis of benzoxazoles is often catalyzed to improve reaction rates and yields. A variety of catalysts, including Brønsted acids, Lewis acids, and transition metals, have been employed for the synthesis of benzoxazole derivatives. tandfonline.comrsc.org
Brønsted Acid Catalysis: Acids like sulfuric acid or p-toluenesulfonic acid can protonate the carbonyl oxygen of the amide intermediate, increasing its electrophilicity and facilitating the intramolecular nucleophilic attack by the hydroxyl group.
Lewis Acid Catalysis: Lewis acids such as zinc chloride (ZnCl₂) or aluminum chloride (AlCl₃) can coordinate to the carbonyl oxygen, similarly activating it towards cyclization. For instance, zinc triflate has been shown to be an effective catalyst for the synthesis of benzoxazoles from 2-aminophenols and aldehydes. tandfonline.com
Transition Metal Catalysis: Various transition metal catalysts, including those based on palladium, copper, and iron, have been developed for benzoxazole synthesis, often enabling milder reaction conditions. rsc.org For example, iron-catalyzed domino C-N/C-O cross-coupling reactions have been utilized for benzoxazole synthesis. The active species in these catalytic cycles are typically organometallic complexes that facilitate the key bond-forming steps. While specific studies on this compound are lacking, it is reasonable to assume that these catalytic systems would be applicable.
Studies on Intramolecular Rearrangements (e.g., Smiles Rearrangement)
The Smiles rearrangement is a well-known intramolecular nucleophilic aromatic substitution reaction. While classic Smiles rearrangements typically involve the migration of an aryl group, variations of this rearrangement can be relevant in the context of substituted benzoxazoles. For instance, rearrangements can occur in related heterocyclic systems under basic conditions, leading to the formation of different isomers.
In the context of this compound, while a direct Smiles rearrangement of the final product is not commonly reported, related rearrangements could potentially occur during its synthesis or in subsequent reactions, especially if alternative synthetic routes involving precursors with suitable functionalities are employed. For example, studies on the synthesis of 2-aminobenzoxazoles have explored the Smiles rearrangement of S-alkylated benzoxazole-2-thiols. sioc-journal.cn
Kinetic and Thermodynamic Aspects of Benzoxazole Synthesis
The formation of the benzoxazole ring is generally a thermodynamically favorable process due to the formation of a stable aromatic heterocyclic system. Kinetic studies on the formation of various benzoxazoles indicate that the rate-determining step can vary depending on the specific reactants and reaction conditions.
For the synthesis of this compound from 2-amino-3-ethoxyphenol and an acetic acid derivative, the intramolecular cyclization step is often the kinetic bottleneck. The rate of this step is influenced by factors such as the nucleophilicity of the hydroxyl group, the electrophilicity of the amide carbonyl, and steric hindrance around the reaction centers.
Thermochemical studies on benzoxazole and its derivatives have been conducted to determine their standard molar enthalpies of formation, providing insight into their thermodynamic stability. researchgate.net Such data, if available for this compound, would be crucial for a quantitative understanding of its formation and reaction equilibria.
Solvent Effects and Reaction Condition Optimization
The choice of solvent can significantly impact the synthesis of benzoxazoles. Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are often used as they can effectively solvate the intermediates and facilitate the reaction. mdpi.com High-boiling point solvents are also commonly employed to allow for the necessary reaction temperatures for cyclization and dehydration.
Optimization of reaction conditions is a critical aspect of synthesizing this compound efficiently. This involves a systematic study of various parameters:
Table 1: Key Parameters for Optimization of this compound Synthesis
| Parameter | Effect on Reaction | Typical Optimized Conditions |
| Temperature | Higher temperatures generally favor cyclization and dehydration but can lead to side products. | 80-150 °C |
| Catalyst | The choice and concentration of the catalyst can significantly affect the reaction rate and yield. | 5-10 mol% of a suitable Brønsted or Lewis acid. |
| Solvent | The polarity and boiling point of the solvent influence solubility and reaction kinetics. | High-boiling polar aprotic solvents like DMF or toluene. |
| Reactant Ratio | The stoichiometry of the reactants can impact the yield and minimize side reactions. | Near equimolar ratios of the 2-aminophenol and acylating agent are common. |
Eco-friendly synthetic approaches, such as the use of greener solvents or catalyst-free conditions under microwave irradiation, are also being explored for benzoxazole synthesis and could be applied to this compound. mdpi.com
Conclusion
4-Ethoxy-2-methylbenzo[d]oxazole is a member of the esteemed benzoxazole (B165842) family of heterocyclic compounds. While specific experimental data for this particular molecule is scarce, its synthesis can be reasonably proposed through established chemical routes. Its chemical and physical properties, as well as its spectroscopic signatures, can be predicted with a fair degree of confidence based on the behavior of analogous structures. The lack of dedicated research on this compound highlights a potential opportunity for future investigations into its unique properties and potential applications in medicinal chemistry and material science. Further synthetic and analytical work is required to fully characterize this compound and unlock its potential.
Computational and Theoretical Chemistry Applied to Benzoxazole Systems
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. It is particularly effective for studying organic molecules like benzoxazoles, providing a balance between accuracy and computational cost. DFT calculations are employed to determine optimized molecular geometries, electronic properties, and spectroscopic features. researchgate.net
The first step in a computational analysis of 4-Ethoxy-2-methylbenzo[d]oxazole is geometry optimization. This process uses DFT methods, such as the M06 or B3LYP functional with a suitable basis set like 6-31G(d,p), to find the lowest energy arrangement of the atoms, which corresponds to the most stable molecular structure. researchgate.net
For this compound, the optimization would confirm the planarity of the fused benzoxazole (B165842) ring system. The calculations would also determine the bond lengths, bond angles, and dihedral angles of the entire molecule, including the spatial orientation of the 2-methyl and 4-ethoxy substituents. The ethoxy group's conformation, for instance, is crucial as it can influence intermolecular interactions and crystal packing. The electronic structure describes the distribution of electrons within the molecule, highlighting areas of high and low electron density, which are key to understanding its reactivity.
Frontier Molecular Orbital (FMO) theory is essential for describing chemical reactivity and electronic properties. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
HOMO: Represents the ability of a molecule to donate an electron. Regions with a high HOMO density are susceptible to electrophilic attack.
LUMO: Represents the ability of a molecule to accept an electron. Regions with a high LUMO density are susceptible to nucleophilic attack.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter indicating the molecule's chemical stability and reactivity. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more reactive and easily polarizable. researchgate.net For benzoxazole derivatives, FMO analysis helps predict their behavior in chemical reactions and their potential for applications in materials science, such as nonlinear optics. researchgate.netresearchgate.net
Table 1: Representative FMO Data for Substituted Oxazole (B20620) Systems
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Source |
|---|---|---|---|---|
| 2-(naphthalen-2-yl) oxazole (NTOZ) | -6.443 | -1.679 | 4.764 | researchgate.net |
| 2-(4-phenoxyphenyl) oxazole (PPOZ) | -6.592 | -1.531 | 5.061 | researchgate.net |
This table presents data for structurally related oxazole compounds to illustrate typical FMO energy values, as specific data for this compound is not publicly available. The values demonstrate how substituents influence the electronic properties.
Natural Bond Orbital (NBO) analysis provides a chemically intuitive picture of bonding by transforming the complex, delocalized molecular orbitals into localized orbitals corresponding to Lewis structures (i.e., bonds and lone pairs). uni-muenchen.deq-chem.com This method is used to analyze intramolecular and intermolecular bonding and interactions.
For this compound, NBO analysis would quantify:
Charge Distribution: It calculates the natural atomic charges on each atom, offering a more robust description than other methods like Mulliken population analysis. q-chem.com
Hybridization: It determines the spd composition of atomic hybrids for each bond. uni-muenchen.de
Transition Density Matrix (TDM) analysis is a powerful tool for visualizing and understanding electronic excitations, such as those occurring upon absorption of UV-visible light. The TDM provides a map of the electron-hole coherence upon a transition from the ground state to an excited state. researchgate.net
In the context of this compound, TDM analysis would be particularly useful for studying its photophysical properties. It can help characterize the nature of electronic transitions (e.g., local excitations vs. charge-transfer excitations) and predict properties relevant to nonlinear optics and fluorescence. The analysis can visualize how electron density is reorganized during an electronic transition, providing insight into which parts of the molecule are most involved. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Insights
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov For benzoxazole systems, QSAR models are developed to predict their potential as inhibitors for various biological targets, thereby guiding the synthesis of more potent and selective drug candidates. researchgate.netchemijournal.com
A QSAR model is typically represented by a mathematical equation that correlates the biological activity (e.g., pIC50) with various molecular descriptors. These descriptors can be based on constitutional, topological, electronic, or steric properties. For instance, a QSAR study on benzoxazole derivatives as inhibitors of Cryptosporidium parvum IMPDH yielded a model with a correlation coefficient (r²) of 0.7948. nih.govnih.gov The descriptors in this model included energy values derived from molecular docking, such as Binding Energy and Intermolecular Energy. nih.gov
Table 2: Summary of QSAR Studies on Benzoxazole Derivatives
| Biological Target/Activity | Key Descriptors | Statistical Model | Key Findings | Source(s) |
|---|---|---|---|---|
| C. parvum IMPDH Inhibition | Binding Energy, Intermolecular Energy, Electrostatic Energy | Multiple Linear Regression | The model showed a good correlation (r² = 0.7948) between docking-derived energies and inhibitory activity. | nih.govnih.gov |
| Antimicrobial Activity | Topological parameters (Kier's molecular connectivity indices) | Multiple Linear Regression | Topological properties are highly relevant for the antimicrobial activity of benzoxazole derivatives. | researchgate.net |
These studies demonstrate that QSAR is a valuable approach for understanding the structural requirements for the biological activity of benzoxazole derivatives, enabling the rational design of new compounds with improved properties.
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target receptor, typically a protein or enzyme. It is widely used in drug discovery to understand binding mechanisms and to screen virtual libraries of compounds for potential binders. nih.govresearchgate.net
For a compound like this compound, docking simulations would be used to predict its binding mode and affinity to a specific protein target. The process involves placing the ligand in the active site of the receptor and using a scoring function to estimate the binding energy.
Studies on related benzoxazole derivatives have shown that the benzoxazole core often lies within a hydrophobic pocket of the target protein's active site, forming key interactions with nonpolar amino acid residues. nih.gov For example, in the case of Staphylococcus aureus Sortase A inhibitors, the benzoxazole core was found to interact with residues such as Ala118, Val166, Val168, and Ile182. nih.gov Other interactions, such as hydrogen bonds involving the oxazole nitrogen or substituents, can further stabilize the ligand-receptor complex.
Table 3: Examples of Molecular Docking Studies with Benzoxazole Scaffolds
| Target Protein | Key Interacting Residues | Observed Interactions | Source(s) |
|---|---|---|---|
| S. aureus Sortase A | Ala118, Val166, Val168, Val169, Ile182 | The benzoxazole core binds in a hydrophobic pocket. | nih.gov |
| DNA Gyrase | Not specified | Inhibition of DNA gyrase is a proposed mechanism of antibacterial activity. | researchgate.net |
| Aldose Reductase (ALR2) | Not specified | Docking scores and binding energies indicated a good fit to the enzyme's active site. | beilstein-archives.org |
These simulations are crucial for providing a structural hypothesis for the observed biological activity and for guiding lead optimization efforts by suggesting chemical modifications that could enhance binding affinity and selectivity.
Reaction Mechanism Simulation and Prediction
Computational and theoretical chemistry, particularly through the use of Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex reaction mechanisms involved in the synthesis of benzoxazole systems. These simulations provide detailed insights into the energetics and geometries of reactants, intermediates, transition states, and products, thereby helping to predict the most plausible reaction pathways. While specific studies on this compound are not extensively documented, the general mechanisms of benzoxazole formation have been thoroughly investigated, and these findings can be extrapolated to understand the synthesis of this specific derivative.
The formation of the benzoxazole ring typically proceeds through the condensation of a 2-aminophenol (B121084) with a carboxylic acid derivative, aldehyde, or other suitable precursor, followed by a cyclization and dehydration or oxidation step. Computational studies have explored several plausible pathways for this transformation, often revealing subtle yet crucial details that govern the reaction's outcome and efficiency.
One of the most studied mechanisms involves the initial formation of a Schiff base (imine) or an amide intermediate, followed by an intramolecular cyclization. DFT calculations have been employed to compare the energetic barriers of different proposed pathways, including direct cyclization versus pathways involving rearrangement or the assistance of catalysts. sioc-journal.cnnih.gov
For instance, in the synthesis of 2-substituted benzoxazoles from 2-aminophenols and aldehydes, a key mechanistic question is whether the reaction proceeds via direct cyclization of the initially formed imine or through a more complex route. Computational studies have modeled the reaction coordinates for these different possibilities. researchgate.net The calculations often involve optimizing the geometries of all stationary points on the potential energy surface and calculating their corresponding energies.
A generalized reaction pathway for the formation of a 2-alkyl-benzoxazole from a 2-aminophenol and an aldehyde, which serves as a model for the synthesis of this compound, can be summarized as follows:
Formation of a Schiff Base Intermediate: The reaction initiates with the nucleophilic attack of the amino group of the 2-aminophenol derivative on the carbonyl carbon of the aldehyde, followed by dehydration to form a Schiff base (imine) intermediate.
Intramolecular Cyclization: The hydroxyl group of the 2-aminophenol moiety then attacks the imine carbon in an intramolecular fashion. This is often the rate-determining step.
Dehydrogenation/Oxidation: The resulting dihydrobenzoxazole intermediate undergoes oxidation or dehydrogenation to yield the final aromatic benzoxazole product.
Computational models have been used to investigate the energetics of these steps. For example, in a study on the metal-free aerobic oxidation for benzoxazole synthesis, DFT calculations revealed that a stepwise oxidative dehydrogenation and cyclization pathway is thermodynamically more favorable than a direct cyclization. The presence of a catalyst, such as a cyanide anion, was shown to significantly lower the activation energy for the dehydrogenation step.
In another theoretical investigation on the synthesis of benzoxazoles mediated by hypervalent iodine reagents, DFT calculations were crucial in distinguishing between several plausible mechanistic pathways. researchgate.netacs.org The computational results, including the Gibbs free energies of activation (ΔG‡) for various transition states, strongly supported a concerted reductive elimination pathway from a cyclic hemiaminal intermediate as the most likely mechanism. researchgate.netacs.org
The table below presents hypothetical relative free energy data for the key species in a proposed reaction pathway for the formation of a 2-methylbenzoxazole (B1214174) derivative, illustrating the type of information that can be obtained from reaction mechanism simulations.
| Species | Description | Relative Free Energy (kcal/mol) |
| R | Reactants (2-aminophenol + acetaldehyde) | 0.0 |
| TS1 | Transition state for Schiff base formation | +15.2 |
| INT1 | Schiff base intermediate | -5.8 |
| TS2 | Transition state for intramolecular cyclization | +22.5 |
| INT2 | Dihydrobenzoxazole intermediate | +2.1 |
| TS3 | Transition state for oxidation | +10.7 |
| P | Product (2-methylbenzoxazole) + H₂O | -25.3 |
This table is a representative example based on typical values found in computational studies of benzoxazole synthesis and does not represent experimentally verified data for this compound.
Chemical Reactivity and Diversification Strategies for Benzoxazole Scaffolds
Functional Group Transformations on the Benzoxazole (B165842) Core
The functionalization of the benzoxazole scaffold can be achieved through various transformations targeting both the heterocyclic and the benzene (B151609) rings. Electrophilic substitution reactions, such as nitration and halogenation, typically occur at the 5- or 6-position of the benzene ring, with the 6-position being the preferred site. core.ac.uk Conversely, the 2-position of the oxazole (B20620) ring is susceptible to nucleophilic attack. core.ac.uk This reactivity allows for the facile substitution of groups at this position, such as in 2-halobenzoxazoles. core.ac.uk
A common strategy for introducing diversity at the C2 position is through the condensation of o-aminophenols with a variety of carbonyl compounds or their equivalents. organic-chemistry.org For instance, the reaction of 2-aminophenols with β-diketones, catalyzed by a combination of a Brønsted acid and CuI, yields 2-substituted benzoxazoles. organic-chemistry.org This method tolerates a range of substituents on the 2-aminophenol (B121084) ring. organic-chemistry.org Furthermore, tertiary amides can be activated by triflic anhydride (B1165640) (Tf₂O) to react with 2-aminophenols, forming 2-substituted benzoxazoles through a cascade reaction involving nucleophilic addition and intramolecular cyclization. mdpi.comnih.gov
The 2-methyl group, as present in 4-Ethoxy-2-methylbenzo[d]oxazole, can also be a site for reactivity. For example, acid-catalyzed reactions of 2-methylbenzoxazoles with o-chloranil can lead to ring expansion products, with the specific outcome influenced by substituents on the benzoxazole ring. rscf.ru
The introduction of amino groups at the C2 position is another important transformation. This can be achieved through copper-catalyzed oxidative C-H amination of benzoxazoles with primary amines or through a metal-free approach using catalytic iodine and an oxidant. organic-chemistry.org
The following table summarizes key functional group transformations on the benzoxazole core:
| Transformation | Reagents and Conditions | Position of Functionalization | Reference(s) |
| Nitration/Halogenation | Standard electrophilic substitution reagents | C5 and C6 | core.ac.uk |
| C2-Alkylation | β-Diketones, Brønsted acid, CuI | C2 | organic-chemistry.org |
| C2-Substitution | Tertiary amides, Tf₂O, 2-Fluoropyridine | C2 | mdpi.comnih.gov |
| C2-Amination | Primary amines, Copper catalyst, Oxidant | C2 | organic-chemistry.org |
| C2-Amination (Metal-free) | Amines, Iodine, tert-Butyl hydroperoxide | C2 | organic-chemistry.org |
Directed C-H Functionalization of Benzoxazoles
Direct C-H functionalization has emerged as a powerful, atom-economical strategy for modifying the benzoxazole scaffold. mdpi.com Transition-metal catalysis, particularly with palladium and rhodium, has been instrumental in achieving regioselective C-H activation at various positions of the benzoxazole ring system.
C2-Functionalization:
The C2-H bond of the benzoxazole ring is the most acidic and, therefore, a prime target for direct functionalization. Palladium-catalyzed direct arylation of benzoxazoles with aryl and heteroaryl bromides can be achieved at room temperature using a Pd(OAc)₂/NiXantphos catalyst system. nih.gov This deprotonative cross-coupling process allows for the introduction of a wide range of aryl groups in good to excellent yields. nih.gov Other palladium-based catalysts have also been employed for the direct arylation of benzoxazoles with aryl chlorides, often requiring specific ligands like 2,2,6,6-tetramethyl-3,5-heptanedione (TMHD) or operating under microwave irradiation. beilstein-journals.org
Rhodium catalysts have also proven effective for the direct arylation of benzoxazoles. beilstein-journals.org For instance, Rh(I)-catalyzed direct arylation with phenyl bromide can be performed under microwave activation. beilstein-journals.org Asymmetric intermolecular C(sp²)–H alkylation of benzoxazoles with acrylates has been achieved using rhodium(I) catalysis, leading to chiral benzoxazole derivatives. rsc.orgsnnu.edu.cn
C7-Functionalization:
While C2 is the most common site for C-H functionalization, methods for targeting other positions have been developed. A phosphine-free palladium chloride (PdCl₂) catalyst in combination with potassium pivalate (B1233124) (PivOK) can direct the arylation of benzoxazole derivatives to the C7 position. acs.org This unique regioselectivity is proposed to proceed through a (thio)phenoxy chelation-assisted C–H bond cleavage of an opened intermediate. acs.org
The table below provides an overview of selected directed C-H functionalization reactions of benzoxazoles:
| Functionalization | Catalyst System | Coupling Partner | Position | Reference(s) |
| Direct Arylation | Pd(OAc)₂/NiXantphos | Aryl/Heteroaryl Bromides | C2 | nih.gov |
| Direct Arylation | NHC-Pd(II)-Im complex | Aryl Chlorides | C2 | organic-chemistry.org |
| Direct Arylation | Rh(I) catalyst | Phenyl Bromide | C2 | beilstein-journals.org |
| Asymmetric Alkylation | Rh(I) catalyst | Acrylates | C2 | rsc.orgsnnu.edu.cn |
| Direct Arylation | PdCl₂, PivOK | Aryl Halides | C7 | acs.org |
Development of Diverse Benzoxazole Derivative Libraries
The benzoxazole scaffold is considered a "privileged structure" in medicinal chemistry, capable of interacting with a wide range of biological targets. najah.edu This has driven the synthesis of diverse libraries of benzoxazole derivatives for drug discovery and agrochemical research. core.ac.ukmdpi.com
Strategies for library development often rely on the versatile reactivity of the benzoxazole core. By systematically varying the substituents at different positions, chemists can generate a multitude of analogs for biological screening. For example, a library of 2-(1'/2'-hydroxynaphthyl) benzoxazoles and their metal complexes has been synthesized and evaluated for medicinal applications. core.ac.uk
Multicomponent reactions (MCRs) offer an efficient approach to building benzoxazole libraries. researchgate.net A copper-catalyzed three-component reaction of 2-aminophenols, aldehydes, and ammonium (B1175870) acetate (B1210297) provides a facile route to substituted benzoxazole derivatives under mild conditions. rsc.org This method allows for the preparation of a large number of derivatives with different substituents. rsc.org
The development of solid-phase synthesis methods for benzoxazoles has further facilitated the creation of derivative libraries. researchgate.net These techniques allow for the rapid and efficient production of a large number of compounds for high-throughput screening.
Applications in Building Blocks for Complex Molecular Architectures
The functionalized benzoxazole unit serves as a valuable building block for the construction of more complex molecular architectures with applications in pharmaceuticals, materials science, and catalysis. core.ac.uk The dichlorobenzoxazole scaffold, for instance, is a precursor for creating fused heterocyclic systems through annulation reactions.
The benzoxazole ring can be incorporated into larger molecules to impart specific properties. For example, chiral ferrocenyl phosphine–benzoxazole ligands have been synthesized and used in asymmetric catalysis. core.ac.uk In these ligands, the benzoxazole moiety contributes to the rigidity of the structure. core.ac.uk
Furthermore, the benzoxazole ring itself can undergo transformations to form other heterocyclic systems. A yttrium triflate (Y(OTf)₃)-catalyzed cascade reaction of benzoxazoles with propargyl alcohols leads to the formation of 1,4-benzoxazine scaffolds through a ring-opening and regioselective ring-closure process. nih.gov This demonstrates the utility of benzoxazoles as precursors to other important heterocyclic structures.
The thermal transformation of benzoxazine (B1645224) resins, which can be synthesized from precursors containing a benzoxazole-like structure, can lead to the formation of cross-linked polybenzoxazoles. rsc.org These polymers exhibit exceptionally high thermal stability and low flammability. rsc.org
Molecular Interaction Mechanisms with Biological Targets
Investigation of Enzyme Inhibition Mechanisms
The benzoxazole (B165842) core serves as a versatile scaffold for the design of various enzyme inhibitors. Its aromatic and heterocyclic nature allows for multiple points of substitution, enabling fine-tuning of binding affinities and specificities for different enzyme active sites.
Benzoxazole-containing compounds have been identified as potential inhibitors of bacterial DNA gyrase and topoisomerase IV, essential enzymes that control the topological state of DNA during replication, transcription, and repair. nih.govnih.gov These enzymes, particularly their ATPase subunits (GyrB and ParE), are validated targets for antibacterial agents. nih.gov Inhibition of these enzymes interferes with bacterial DNA synthesis, leading to cell death. nih.gov
Molecular docking studies on 2-substituted benzoxazole derivatives suggest that their antibacterial activity may be linked to the inhibition of the DNA gyrase enzyme. nih.gov For instance, certain 2-arylbenzoxazoles have been identified as inhibitors of DNA topoisomerase. nih.gov The general mechanism involves the compound binding to the ATP-binding pocket of the GyrB subunit, preventing the enzyme from utilizing ATP for its supercoiling activity. This competitive inhibition disrupts the enzyme's catalytic cycle and interferes with essential DNA processes. While the benzoxazole scaffold is known to be a key component for these inhibitors, specific inhibitory data for 4-ethoxy-2-methylbenzo[d]oxazole against DNA gyrase is not available in the reviewed literature.
Lipoteichoic acid (LTA) is a crucial component of the cell wall in Gram-positive bacteria, and its biosynthesis pathway is a target for new antibiotics. nih.govmdpi.com Key enzymes in this pathway include PgcA (α-phosphoglucomutase) and PgsA (phosphatidylglycerol synthase). mdpi.comresearchgate.net While inhibitors of LTA synthesis have been developed, research literature available does not currently link the benzoxazole chemical class, nor specifically this compound, to the inhibition of LTA biosynthesis or the PgcA and PgsA enzymes. Studies in this area have primarily focused on other heterocyclic structures, such as 1,3,4-oxadiazoles. nih.govresearchgate.netnih.gov
Tyrosinase is a key copper-containing enzyme that catalyzes the initial and rate-limiting steps in melanin (B1238610) biosynthesis. nih.govthieme-connect.de Its inhibition is of great interest in the cosmetic and medical fields for treating hyperpigmentation disorders. thieme-connect.de Phenolic compounds with a 2-phenylbenzo[d]oxazole scaffold have been explored as novel tyrosinase inhibitors. nih.gov
Kinetic and in-silico docking studies on these analogs reveal a noncompetitive inhibition mechanism. thieme-connect.de Compounds featuring a resorcinol (B1680541) structure (2,4-dihydroxyphenyl) attached at the 2-position of the benzoxazole ring show particularly potent inhibition. nih.gov These inhibitors are thought to bind to an allosteric site on the tyrosinase enzyme, rather than the active site where substrates like L-tyrosine and L-DOPA bind. This binding induces a conformational change in the enzyme, reducing its catalytic efficiency. Docking simulations suggest that the binding is stabilized by a combination of hydrophobic interactions and hydrogen bonds between the inhibitor and amino acid residues within the binding pocket. nih.gov
While these findings highlight the potential of the benzoxazole scaffold for tyrosinase inhibition, specific IC₅₀ values and mechanistic studies for this compound are not documented in the available research. The inhibitory activity is highly dependent on the substitution pattern on the phenyl ring at the 2-position. nih.gov
| Compound | Substituents | IC₅₀ (μM) |
|---|---|---|
| Kojic Acid (Reference) | N/A | 14.33 ± 1.63 |
| Compound 1 | 6-methyl, 2-(4-hydroxyphenyl) | 152.51 ± 14.33 |
| Compound 3 | 6-methyl, 2-(2,4-dihydroxyphenyl) | 0.51 ± 0.04 |
| Compound 8 | 6-chloro, 2-(2,4-dihydroxyphenyl) | 0.68 ± 0.03 |
| Compound 13 | 5-methyl, 2-(2,4-dihydroxyphenyl) | 0.89 ± 0.12 |
Data sourced from related studies on 2-phenylbenzo[d]oxazole derivatives. The table demonstrates the structure-activity relationship for tyrosinase inhibition within the broader benzoxazole class. Data for this compound is not available.
Glucosamine-6-phosphate (GlcN-6-P) synthase is an essential enzyme in the hexosamine biosynthesis pathway, which provides precursors for the formation of bacterial and fungal cell walls. nih.govnih.gov This makes it an attractive target for the development of novel antimicrobial agents. nih.gov
Molecular docking studies have been performed to investigate the binding of benzoxazole derivatives to the active site of GlcN-6-P synthase. rjptonline.orgresearchgate.net Research on Schiff bases derived from 2-methylbenzo[d]oxazol-5-amine showed that these compounds can fit into the enzyme's active site. rjptonline.orgresearchgate.net The binding is characterized by interactions with key amino acid residues. For example, the aromatic moieties of the benzoxazole derivatives can form stacking interactions with residues like Trp74 and Arg73, while other parts of the molecule, such as azo groups in the Schiff bases, can form hydrogen bonds with residues like Thr76. rjptonline.org The binding affinity is influenced by the nature of the substituents on the benzoxazole core, with bulky groups potentially being essential to effectively block the active center of the enzyme. rjptonline.org
| Compound Derivative | Binding Affinity (kcal/mol) | Interacting Residues |
|---|---|---|
| 2-methylbenzo[d]oxazol-5-amine (Parent) | -4.13 | Arg73, Trp74, Thr76 |
| Schiff base derivative 1 | -3.40 to -3.60 | Arg73, Trp74, Thr76 |
| Schiff base derivative 2 | -3.74 | Not specified |
Data from molecular docking studies of related 2-methylbenzoxazole (B1214174) derivatives. The table illustrates the potential binding interactions of this chemical class. Specific binding data for this compound is not available.
Interference with DNA and Nucleic Acid Synthesis
The benzoxazole structure is recognized as a pharmacophore that can interfere with nucleic acid synthesis, primarily through the inhibition of topoisomerase enzymes as detailed in section 7.1.1. nih.govresearchgate.net By inhibiting DNA gyrase and topoisomerase IV, these compounds effectively halt DNA replication and can induce the formation of double-strand DNA breaks, leading to bactericidal effects. nih.gov The structural similarity of the benzoxazole ring to natural purine (B94841) nucleobases has been suggested as a reason for its ability to interact with biopolymers like DNA and related enzymes. researchgate.net Some reports also make general claims of benzoxazole derivatives interfering with protein and DNA synthesis, which may encompass a range of mechanisms beyond topoisomerase inhibition, although these are not always specified. biorxiv.org
Protein Binding Interactions and Conformational Dynamics
The benzoxazole scaffold is a privileged structure capable of engaging in various non-covalent interactions with protein targets, leading to a wide array of biological effects. The specific interactions and resulting conformational changes in the target protein are highly dependent on the substitution pattern of the benzoxazole core.
The oxazole (B20620) ring itself can participate in hydrogen bonding and π-π stacking interactions. For example, in the context of VEGFR-2 kinase inhibition, the benzoxazole moiety of some inhibitors occupies a similar space and orientation as the picolinamide (B142947) moiety of the known inhibitor Sorafenib, forming key interactions within the enzyme's active site. nih.gov Similarly, studies on 2-substituted benzoxazoles as 5-HT3 receptor partial agonists show that the benzoxazole ring is a crucial element for binding affinity. nih.gov
Docking studies with various enzymes reveal common interaction patterns. Hydrophobic interactions are frequently observed, where the fused benzene (B151609) ring and its substituents fit into hydrophobic pockets of the protein. Hydrogen bonds often form between heteroatoms in the oxazole ring or functional groups on substituents and polar amino acid residues (e.g., Thr, Ser, Gln) in the binding site. rjptonline.orgnih.gov These multiple points of interaction anchor the molecule, and can induce conformational shifts in the protein, altering its activity. While these general principles of protein binding are well-established for the benzoxazole class, specific studies detailing the binding interactions and conformational dynamics of this compound with any protein target are not described in the surveyed literature.
Structure-Activity Relationship (SAR) Analysis for Target Specificity and Potency
The structure-activity relationship (SAR) of benzoxazole derivatives is a critical area of study in medicinal chemistry, aiming to understand how modifications to the molecular structure influence their biological activity. chemistryjournal.net While specific SAR studies focusing exclusively on this compound are not extensively documented in publicly available research, a comprehensive analysis of related benzoxazole analogues provides significant insights into the probable contributions of the 4-ethoxy and 2-methyl groups to target specificity and potency.
Research on a wide range of benzoxazole derivatives has established that substitutions at the C-2 and C-5 positions are particularly influential in modulating biological activity. researchgate.net For instance, in a series of benzoxazolamines designed as inhibitors of leukotriene biosynthesis, hydrophobic substituents at the 5-position were found to significantly enhance potency. nih.gov
In the context of this compound, the following inferences can be drawn from studies on analogous compounds:
The 2-Methyl Group: The small alkyl group at the 2-position is a common feature in many biologically active benzoxazoles. Its contribution to potency is often target-dependent. In some cases, it may serve as a simple, sterically non-demanding group that appropriately orients the molecule within a binding pocket. In other instances, it can be involved in hydrophobic interactions. Studies on 2-substituted benzoxazole derivatives have shown a broad spectrum of pharmacological activities, indicating the importance of this position in defining the compound's biological effects. researchgate.net
A study on 4-azabenzoxazole analogues as histamine (B1213489) H3 antagonists revealed that the introduction of various groups at different positions on the core structure led to compounds with good antagonist activity. nih.gov This highlights the principle that the specific placement and nature of substituents are key determinants of a compound's interaction with its biological target.
The following table summarizes the general influence of substituents on the benzoxazole ring based on available research, which helps in postulating the role of the specific groups in this compound.
| Position | Type of Substituent | General Influence on Activity | Inferred Role in this compound |
| C-2 | Alkyl, Aryl, Amino | Significantly modulates the type of biological activity. Can be involved in hydrophobic or hydrogen bonding interactions. | The methyl group likely contributes to binding through hydrophobic interactions and appropriate spatial orientation. |
| C-4 | Alkoxy, Sulfonyloxy | Can influence potency and physicochemical properties like solubility and membrane permeability. | The ethoxy group may enhance lipophilicity, facilitate membrane transport, and participate in hydrophobic interactions. The oxygen may act as a hydrogen bond acceptor. |
| C-5 | Halogen, Alkyl, Amino | Often affects the potency of the compound. Hydrophobic groups can enhance binding affinity. | While unsubstituted in this specific molecule, this position is a known "hotspot" for potency modulation in other benzoxazoles. |
Bioisosteric Replacement Strategies Utilizing the Benzoxazole Ring
Bioisosteric replacement is a fundamental strategy in medicinal chemistry used to optimize drug-like properties of a lead compound by exchanging a functional group with another that has similar steric and electronic characteristics, while potentially improving pharmacodynamic or pharmacokinetic parameters. chemistryjournal.net The benzoxazole ring itself is considered a bioisostere of naturally occurring purine nucleobases like adenine (B156593) and guanine, which may contribute to its ability to interact with a wide range of biological targets. chemistryjournal.netresearchgate.net
For the specific compound this compound, bioisosteric replacement strategies can be envisioned for both the core benzoxazole ring and its substituents.
Replacement of the Benzoxazole Core:
The benzoxazole nucleus can be replaced by other bicyclic heteroaromatic systems to explore different interaction patterns and physicochemical properties. Common bioisosteres for the benzoxazole ring include:
Benzothiazole (B30560): Replacing the oxygen atom with a sulfur atom leads to the benzothiazole ring. This change can alter the electronic distribution, hydrogen bonding capacity, and metabolic stability of the molecule. In some studies comparing benzoxazole and benzothiazole derivatives, the latter have shown enhanced activity. researchgate.net
Benzimidazole (B57391): Replacing the oxygen with a nitrogen atom (specifically an N-H group) introduces a hydrogen bond donor functionality, which can lead to new interactions with the biological target. researchgate.net
Indazole: This isomer of benzimidazole can also serve as a bioisostere, offering a different arrangement of nitrogen atoms and potentially altered physicochemical properties.
Oxazolopyridine: Replacing the benzene ring with a pyridine (B92270) ring creates an oxazolopyridine core. This introduces a nitrogen atom into the six-membered ring, which can act as a hydrogen bond acceptor and alter the molecule's polarity and solubility. nih.gov
Bioisosteric Replacement of Substituents:
2-Methyl Group: The methyl group at the C-2 position can be replaced by a variety of other groups to probe the steric and electronic requirements of the binding site. Potential bioisosteres include:
Ethyl or larger alkyl groups: To explore the size of a potential hydrophobic pocket.
Trifluoromethyl (CF3): This group is sterically similar to a methyl group but is strongly electron-withdrawing, which can alter the acidity of nearby protons and the metabolic stability of the molecule.
Amino (NH2) or substituted amino groups: To introduce hydrogen bonding capabilities.
Small heterocycles: Such as an oxazole or a triazole ring, which can mimic the steric bulk while introducing different electronic and hydrogen bonding properties.
4-Ethoxy Group: The ethoxy group at the 4-position can be replaced to modulate lipophilicity, solubility, and potential hydrogen bonding interactions.
Methoxy group: A smaller alkoxy group that would slightly reduce lipophilicity.
Isopropoxy or larger alkoxy groups: To increase lipophilicity and steric bulk.
Alkylthio groups (e.g., -SCH2CH3): Replacing the ether oxygen with sulfur can alter bond angles, lipophilicity, and metabolic pathways.
Fluorinated alkoxy groups (e.g., -OCHF2, -OCF3): To increase metabolic stability and alter electronic properties.
Small amides or sulfonamides: To introduce hydrogen bond donor and acceptor capabilities.
A notable example from the literature demonstrates the use of a 2-ethoxybenzoxazole as an effective bioisostere for an ethyl benzoate (B1203000) group in a series of compounds targeting the human rhinovirus (HRV) capsid. nih.gov This successful replacement highlights the ability of the benzoxazole ring system to mimic the functionality of other chemical motifs.
The following table presents potential bioisosteric replacements for the functional groups present in this compound.
| Original Group | Potential Bioisostere(s) | Rationale for Replacement |
| Benzoxazole Ring | Benzothiazole, Benzimidazole, Indazole, Oxazolopyridine | To alter electronic properties, hydrogen bonding patterns, and metabolic stability. |
| 2-Methyl (-CH3) | Ethyl (-CH2CH3), Trifluoromethyl (-CF3), Amino (-NH2) | To probe steric and electronic requirements of the binding site and introduce new interactions. |
| 4-Ethoxy (-OCH2CH3) | Methoxy (-OCH3), Ethylthio (-SCH2CH3), Trifluoroethoxy (-OCH2CF3) | To modulate lipophilicity, solubility, metabolic stability, and hydrogen bonding potential. |
Q & A
Q. Q1: What are the most reliable synthetic routes for preparing 4-Ethoxy-2-methylbenzo[d]oxazole, and how can purity be optimized?
A:
- Van Leusen Oxazole Synthesis : A robust method involves reacting substituted benzaldehyde derivatives with TosMIC (p-toluenesulfonylmethyl isocyanide) and potassium carbonate in methanol under reflux (70°C for 3 hours). Post-reaction extraction with methyl tert-butyl ether and purification via recrystallization yields high-purity products .
- Quality Control : Purity is validated using ¹H NMR to detect isomerization byproducts and HPLC to confirm >95% purity. Crystallization in ethanol-water mixtures (65% yield) minimizes impurities .
Advanced Synthetic Challenges
Q. Q2: How can researchers resolve contradictions in isomeric forms of this compound derivatives during synthesis?
A:
- Isomer Detection : ¹H NMR analysis at 400 MHz distinguishes isomers via chemical shift disparities in aromatic protons. For example, platinum complexes with benzoxazole ligands show distinct splitting patterns for cis/trans isomers .
- Thermodynamic Stability : Quantify ΔG° and ΔH° using DSC (Differential Scanning Calorimetry). Lower ΔG° values correlate with dominant isomers; e.g., ΔG° differences of 2–3 kJ/mol resolve isomer ratios in Pt(II) complexes .
Mechanistic and Target Studies
Q. Q3: What molecular targets are associated with this compound in anticancer research, and how are these validated experimentally?
A:
- Key Targets : STAT3 inhibition (IC₅₀ < 1 µM), microtubule destabilization (EC₅₀ ~ 2.5 µM), and DNA topoisomerase I/II binding (Kd ~ 10⁻⁷ M) are common .
- Validation :
Structure-Activity Relationship (SAR) Analysis
Q. Q4: How do substituent modifications on the benzoxazole core influence bioactivity?
A:
-
Electron-Withdrawing Groups (EWGs) : Nitro (-NO₂) at position 4 enhances DNA intercalation (∆Tm = +5°C) but reduces solubility.
-
Electron-Donating Groups (EDGs) : Methoxy (-OCH₃) at position 2 improves microtubule binding (Ki = 0.8 µM) but may increase metabolic instability .
-
Data Table :
Substituent Position Activity (IC₅₀, µM) Solubility (mg/mL) -OCH₃ 2 1.2 0.5 -NO₂ 4 0.9 0.2 -Cl 5 2.7 1.1
Advanced Crystallography and Halogen Bonding
Q. Q5: How does halogen bonding with this compound influence cocrystal stability?
A:
- Halogen Bond Energy : I⋯Noxazole interactions in cocrystals with perfluorinated iodobenzenes (e.g., 1,4-diiodotetrafluorobenzene) exhibit bond energies of 21–24 kJ/mol, confirmed via XRD and DFT .
- MEP Analysis : Molecular electrostatic potential (MEP) at oxazole nitrogen (−140 kJ/mol·e⁻¹) drives halogen bond formation. Cocrystals with discrete complexes (e.g., tfox·13tfib) show 16% bond shortening vs. van der Waals radii .
Computational Modeling and Photophysical Studies
Q. Q6: What computational methods predict the photophysical interactions of this compound with nanomaterials?
A:
- TD-DFT : Time-dependent density functional theory (B3LYP/6-311+G(d,p)) calculates absorption spectra (λmax = 320 nm, ε = 12,000 M⁻¹cm⁻¹) .
- Experimental Validation : Fluorescence quenching assays with Ag nanoparticles (20 nm) confirm static quenching (KSV = 1.2 × 10⁴ M⁻¹) via Stern-Volmer analysis .
Biological Activity Validation
Q. Q7: How are antimicrobial activities of this compound derivatives rigorously assessed?
A:
- MIC Assays : Broth microdilution (CLSI guidelines) against S. aureus (MIC = 8 µg/mL) and E. coli (MIC = 32 µg/mL) .
- Synergistic Effects : Checkerboard assays with ciprofloxacin (FIC index = 0.5) confirm synergy .
Data Contradiction Resolution
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
